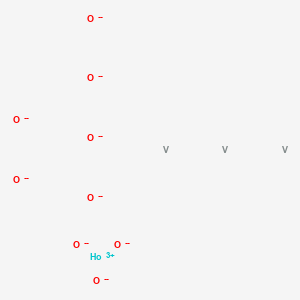
Holmium trivanadium nonaoxide
説明
Holmium trivanadium nonaoxide (HoV₃O₉) is a rare earth vanadate compound comprising holmium (Ho, +3 oxidation state) and vanadium (V, typically +4/+5 in oxides). Syntheses of analogous compounds often employ electrochemical or chemical reduction methods in ionic melts or aqueous solutions , similar to the co-reduction of Ho³⁺ with iron triad metals (Ni, Co, Fe) in NaCl-KCl melts at 973 K . These methods yield intermetallic or oxide phases with tailored compositions and morphologies.
特性
CAS番号 |
13977-64-5 |
|---|---|
分子式 |
HoO9V3-15 |
分子量 |
461.746 |
IUPAC名 |
holmium(3+);oxygen(2-);vanadium |
InChI |
InChI=1S/Ho.9O.3V/q+3;9*-2;;; |
InChIキー |
YXCUCDUETBNMPH-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[V].[Ho+3] |
同義語 |
holmium trivanadium nonaoxide |
製品の起源 |
United States |
類似化合物との比較
Structural and Compositional Features
Table 1: Structural and Compositional Comparison of Selected Vanadium-Containing Compounds
*Inferred from structural analogies to rare earth vanadates.
- HoV₃O₉ vs. Tetravanadium Decaoxide (V₄O₁₀): V₄O₁₀ (molecular weight 363.76 g/mol ) is a vanadium(V) oxide with a monoclinic layered structure, contrasting with HoV₃O₉’s hypothesized orthorhombic framework. While V₄O₁₀ is used in electrochemical cells due to its high oxidation state, HoV₃O₉ may exhibit redox flexibility from mixed V⁴⁺/V⁵⁺ states, enabling catalytic or magnetic functionalities.
- HoV₃O₉ vs. Fe–Ho–O Nanoparticles: Fe–Ho–O nanoparticles synthesized via enzymatic methods show amorphous/nanocrystalline structures with unmatched XRD patterns . Unlike these nanoparticles, HoV₃O₉ likely forms a crystalline lattice, emphasizing the role of vanadium in stabilizing long-range order.
Functional Properties
- Optical Properties: Holmium oxide (Ho₂O₃) is a wavelength calibration standard due to sharp UV-Vis absorption minima .
- Magnetic Behavior: Ho-based intermetallics (e.g., HoFeY) exhibit strong magnetism , whereas Fe–Ho–O nanoparticles show paramagnetic behavior . HoV₃O₉’s magnetic properties remain speculative but could differ due to vanadium’s spin states.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Holmium trivanadium nonaoxide (HoV₃O₉) in a laboratory setting?
- Methodological Answer : Solid-state synthesis is commonly employed, involving stoichiometric mixing of Ho₂O₃, V₂O₅, and a reducing agent (e.g., NH₄VO₃) under controlled atmospheric conditions (e.g., argon). Thermal treatment at 600–800°C for 12–24 hours ensures phase purity. Post-synthesis, X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDX) should validate crystallinity and elemental ratios . For hydrothermal synthesis, adjust pH and temperature to optimize vanadium oxide chain formation, followed by Raman spectroscopy to confirm structural integrity .
Q. How can researchers characterize the optical properties of HoV₃O₉ for potential photonic applications?
- Methodological Answer : Use UV-Vis-NIR spectrophotometry with a spectral bandwidth ≤1 nm to resolve fine absorption features. Reference holmium oxide (Ho₂O₃) wavelength standards (e.g., NIST SRM 2034) to calibrate instruments, ensuring ±0.1 nm accuracy. Measure transmittance minima at critical wavelengths (e.g., 240–640 nm) and correlate with electronic transitions in Ho³⁺ ions . Temperature-controlled studies (15–35°C) are recommended to account for thermal broadening effects .
Q. What safety protocols are essential when handling HoV₃O₃ in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) to prevent inhalation/contact with fine powders. For spills, avoid dust generation; collect using HEPA-filtered vacuums. In case of skin exposure, rinse with water for 15 minutes and seek medical evaluation. Store in airtight containers labeled with CAS 7440-60-0 (holmium) and relevant vanadium oxide hazards .
Advanced Research Questions
Q. How can discrepancies in reported crystallographic data for HoV₃O₉ be resolved?
- Methodological Answer : Contradictions in lattice parameters often arise from synthesis conditions (e.g., oxygen partial pressure, cooling rates). Employ neutron diffraction alongside XRD to resolve oxygen vacancy effects. Cross-validate with Raman spectroscopy to detect subtle structural rearrangements, such as vanadium-oxygen bond distortions . Statistical analysis (e.g., Rietveld refinement) should quantify phase impurities and refine atomic positions .
Q. What experimental design considerations are critical for studying HoV₃O₉’s magnetic properties?
- Methodological Answer : HoV₃O₉’s paramagnetic behavior (from Ho³⁺’s high magnetic moment) requires SQUID magnetometry under controlled temperatures (2–300 K) and fields (0–7 T). Account for diamagnetic contributions from the sample holder via baseline subtraction. For neutron activation studies (e.g., ^166Ho applications), ensure irradiation protocols match thermal neutron fluxes (e.g., 5 × 10¹² n cm⁻² s⁻¹) and validate activity via gamma spectroscopy .
Q. How can researchers address contradictions in elemental composition data for HoV₃O₉-based materials?
- Methodological Answer : Discrepancies often stem from ligand loss or oxygen non-stoichiometry. Use a tripartite analytical approach:
Complexometric titration with EDTA for Ho³⁺ quantification.
ICP-OES for bulk vanadium and holmium ratios.
Thermogravimetric analysis (TGA) to detect ligand/water loss during heating .
Cross-correlate results with EDX mapping to identify localized compositional variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


